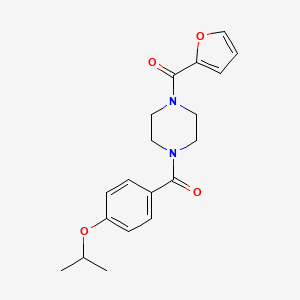

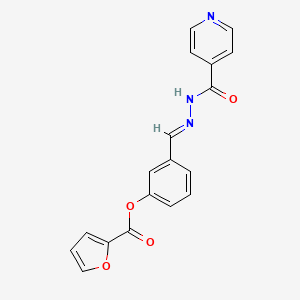

methyl (1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as those involving (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl groups, typically involves complex chemical reactions that can include oxidation processes, condensation with various reagents, and aminocarbonylation reactions. For example, the oxidation of methyl (4-acetylphenyl)carbamate with selenium dioxide in dioxane–water gave rise to related compounds through condensation and other transformations (Velikorodov & Shustova, 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl (1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate has been determined through methods such as X-ray crystallography and NMR spectroscopy. These studies provide insights into the compound's geometric configuration, including bond lengths, angles, and the overall 3D structure (Sakhautdinov et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of methyl (1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate and similar compounds involves interactions with various reagents to form new structures. These reactions can include hydrolysis, etherification, and interactions with isocyanates, leading to the formation of carbamates and other derivatives. Such processes highlight the compound's versatile reactivity profile and its potential utility in synthetic chemistry (Habibi et al., 2013).

Physical Properties Analysis

The physical properties of methyl (1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate derivatives, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments and applications. While specific data on this compound might be limited, related research provides valuable insights into how such compounds behave under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups, stability under various conditions, and potential for forming diverse derivatives, make methyl (1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate an intriguing subject for study. Investigations into its reactions with selenium dioxide, ethyl acetoacetate, and diethyl malonate, among others, demonstrate its flexibility and potential for creating a wide range of chemical entities (Velikorodov & Shustova, 2017).

Scientific Research Applications

Antitumor Activity

Methyl (1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate has been evaluated for its antitumor efficacy. A study found that this compound was active against lymphoid L 1210 leukemia, lymphocytic P 388 leukemia, melanotic melanoma B 16, and Lewis Lung carcinoma. Its therapeutic activity was influenced by the vehicle used for drug suspension and the route of administration, highlighting its potential for clinical application due to the low toxicity of therapeutically active doses (Atassi & Tagnon, 1975).

Biochemical Implications

Research into methylglyoxal, a compound related in the broader context of reactive alpha-oxoaldehydes, offers insights into the biochemical implications of similar compounds. Methylglyoxal is involved in forming advanced glycation end-products, which are linked to complications in diabetes and neurodegenerative diseases. This exploration into methylglyoxal’s roles and its quantification methods suggests a framework for studying related compounds like methyl (1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate in biological systems (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthetic Applications

The compound's utility extends into synthetic chemistry, where its derivatives have been utilized. For example, methyl [4-(oxoacetyl)phenyl]carbamate, a related compound, has undergone various transformations to yield products with potential biological activities. Such synthetic routes enable the exploration of novel therapeutic agents and the study of their mechanisms of action (Velikorodov & Shustova, 2017).

Molecular Structures and Derivatives

The molecular structures of derivatives of methyl (1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate have been elucidated through X-ray crystallography and NMR spectroscopy. Such studies are crucial for understanding the compound's interactions at the molecular level, paving the way for the design of molecules with optimized properties for various applications (Sakhautdinov et al., 2013).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 . Precautionary statements include P264, P270, P301 + P310, P405, and P501 . Please handle it with care and follow all safety guidelines.

properties

IUPAC Name |

methyl N-(1,3-dioxoisoindol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)11-5-2-3-6-7(4-5)9(14)12-8(6)13/h2-4H,1H3,(H,11,15)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNZPCBOPFKGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamic acid, methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)

![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)

![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)